2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide
CAS No.: 956076-74-7
Cat. No.: VC2286790
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956076-74-7 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H12ClN3O2/c1-6-8(4-13)11(17)15-7(2)9(6)5-14-10(16)3-12/h3,5H2,1-2H3,(H,14,16)(H,15,17) |
| Standard InChI Key | UNUKZYVFIAMXOQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC(=C1CNC(=O)CCl)C)C#N |
| Canonical SMILES | CC1=C(C(=O)NC(=C1CNC(=O)CCl)C)C#N |
Introduction
Chemical Structure and Properties
Molecular Identification
The compound 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide is uniquely identified through several standard chemical identifiers. It possesses the CAS registry number 956076-74-7, which serves as its distinctive chemical identifier in global chemical databases . This identifier enables researchers to accurately reference and locate information about this specific compound across various scientific platforms and regulatory systems.
The molecular formula of this compound is C₁₁H₁₂ClN₃O₂, indicating its elemental composition of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. This specific molecular arrangement contributes to its distinctive chemical behavior and potential biological interactions. The compound has a molecular weight of 253.68 g/mol, which positions it in a range typical of small-molecule drug candidates.
Structural Features
The structural architecture of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide includes several significant functional groups that determine its chemical reactivity and biological potential. The compound contains a chloroacetamide moiety, which consists of a chlorine-substituted acetyl group attached to an amide functional group. This feature is known to contribute to various biological activities in similar compounds, potentially through covalent binding to biological targets.
Another prominent structural feature is the substituted dihydropyridine ring structure, which contains cyano (CN) and methyl (CH₃) substituents, along with an oxo group forming part of a lactam structure. The dihydropyridine core is significant as it appears in numerous biologically active compounds, including several classes of calcium channel blockers and other therapeutically important molecules.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O₂ | Defines elemental composition |
| Molecular Weight | 253.68 g/mol | Important for dosage calculations in potential pharmaceutical applications |
| Physical State | Solid (presumed) | Typical for similar carboxamide compounds |
| Functional Groups | Chloroacetamide, cyano, oxo, dihydropyridine | Determine reactivity and biological interactions |
| Chemical Classification | Carboxamide | Places the compound in a family known for diverse biological activities |
| Solubility | Variable in organic solvents (presumed) | Affects formulation and bioavailability in potential applications |
The combination of these structural elements and physicochemical properties makes this compound particularly interesting for medicinal chemistry investigations, as it possesses multiple sites for potential interaction with biological targets and modification for structure-activity relationship studies.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide can be approached through several synthetic routes, with the most common method involving the reaction of 2-chloroacetyl chloride with appropriate amine derivatives under controlled reaction conditions. This synthetic pathway typically involves nucleophilic substitution reactions that form the critical amide bond in the target compound.
The synthesis generally begins with the preparation of the 5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl amine intermediate, which serves as the nucleophile in the subsequent reaction with 2-chloroacetyl chloride. The reaction conditions must be carefully controlled to achieve selective amide formation while preventing side reactions that could occur at other nucleophilic sites present in the molecule.
Reaction Conditions and Considerations
The synthetic process typically requires anhydrous conditions to prevent hydrolysis of the reactive acyl chloride reagent. The reaction is commonly conducted in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, with the potential addition of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the hydrogen chloride produced during the reaction.
Temperature control is also critical, with reactions often initiated at lower temperatures (0-5°C) to manage the initial exothermic reaction, followed by gradual warming to room temperature to complete the reaction. Purification of the final product typically involves recrystallization or chromatographic techniques to achieve the desired purity for biological testing or further chemical modifications.
Biological Activity and Applications
Comparison with Related Compounds
Table 2: Comparison of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide with Structurally Related Compounds
| Compound Type | Structural Similarities | Differences | Known Applications |
|---|---|---|---|
| Dihydropyridine Calcium Channel Blockers | Dihydropyridine core | Different substituents, lacking chloroacetamide | Hypertension, angina treatment |
| Other Chloroacetamide Derivatives | Chloroacetamide moiety | Different core structures | Enzyme inhibitors, herbicides |
| Cyano-Substituted Heterocycles | Cyano group on heterocyclic ring | Different ring systems or substituent patterns | Various pharmaceutical applications |
Chemical Reactivity
Characteristic Reactions
The compound 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide can undergo various chemical reactions typical of its constituent functional groups. The chloroacetamide moiety is particularly reactive, capable of participating in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles such as thiols, amines, or alcohols. This reactivity is significant for both synthetic modifications and potential biological mechanisms involving covalent binding to protein targets.
The cyano group can undergo hydrolysis to form carboxylic acid derivatives or can participate in various cycloaddition reactions to form heterocyclic compounds. Additionally, the amide bond can undergo hydrolysis under acidic or basic conditions, though this typically requires more forceful conditions than the reactions of the chloroacetamide or cyano groups.
Structure-Activity Relationships
Key Structural Determinants of Activity
The biological activity of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide is likely influenced by several key structural features that determine its interactions with biological targets. The chloroacetamide group provides a reactive center that can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of target enzymes.
The dihydropyridine core provides a rigid scaffold that positions the functional groups in specific three-dimensional orientations, which is critical for receptor recognition and binding. The methyl substituents on the dihydropyridine ring likely contribute to hydrophobic interactions with binding pockets in target proteins, while also influencing the electronic properties of the ring system.
The cyano group introduces a polar, hydrogen bond-accepting functionality that can engage in specific interactions with complementary residues in binding sites. The oxo group in the lactam structure contributes both to hydrogen bonding capabilities and to the electronic distribution across the heterocyclic system, potentially affecting binding affinity and selectivity.
Analytical Characterization
Spectroscopic Properties
The complete characterization of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the methyl groups, methylene protons, and the amide proton. The cyano group would exhibit a characteristic peak in infrared (IR) spectroscopy at approximately 2200-2240 cm⁻¹, while the amide carbonyl would show strong absorption in the 1630-1680 cm⁻¹ region.
Mass spectrometry would confirm the molecular weight of 253.68 g/mol, with fragmentation patterns reflecting the various structural components of the molecule. X-ray crystallography, if available, would provide definitive three-dimensional structural confirmation, including bond angles and conformational details that influence biological activity.
| Analytical Technique | Information Provided | Significance |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, proton and carbon environments | Confirms structural integrity and substitution patterns |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirms molecular formula and structural components |
| Infrared Spectroscopy | Functional group identification | Confirms presence of cyano, amide, and other groups |
| HPLC | Purity assessment, retention behavior | Determines compound purity for biological testing |
| X-ray Crystallography | Three-dimensional structure | Provides definitive structural confirmation if available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume